4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobiphenyl group, an azetidine group, and a pyridinone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The chlorobiphenyl group would likely contribute to the overall stability of the molecule, while the azetidine and pyridinone groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobiphenyl group could potentially increase its hydrophobicity, while the azetidine and pyridinone groups could contribute to its reactivity .Scientific Research Applications
Synthesis and Biological Activities
A significant application of this compound involves its role in the synthesis of new heterocyclic compounds containing a sulfonamido moiety. Studies have demonstrated its utility in synthesizing compounds with promising antibacterial properties. For example, Azab, Youssef, and El-Bordany (2013) focused on creating new heterocyclic derivatives suitable as antibacterial agents, indicating the potential of such compounds to contribute to the development of novel antibacterial drugs (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antimicrobial and Antifungal Applications
The compound has also been central to research on antimicrobial and antifungal activities. Shah et al. (2014) synthesized a new series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, characterized by their IR, 1H NMR, and spectroscopic data, and tested for antibacterial and antifungal activities. This research underscores the compound's relevance in developing new antimicrobials to combat resistant strains of bacteria and fungi (Shailesh H. Shah et al., 2014).
Antitubercular Activity
Another noteworthy application is in the context of antitubercular drug development. Chandrashekaraiah et al. (2014) explored the synthesis of pyrimidine-azetidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. This study highlights the potential use of such compounds in the treatment of tuberculosis, offering insights into designing more effective antitubercular agents (M. Chandrashekaraiah et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[1-[4-(3-chlorophenyl)phenyl]sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-15-10-19(12-22(26)24(15)2)29-20-13-25(14-20)30(27,28)21-8-6-16(7-9-21)17-4-3-5-18(23)11-17/h3-12,20H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKGYPBOAIDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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